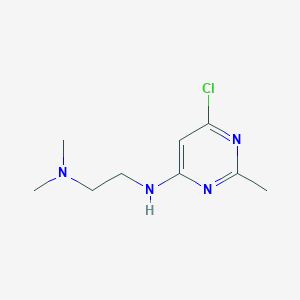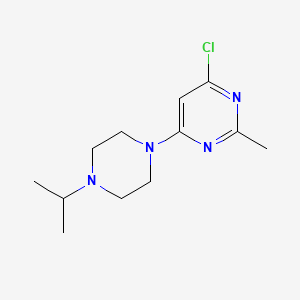![molecular formula C13H16N2OS B1467545 2-(シクロヘキサン-1-イルアミノ)ベンゾ[d]チアゾール CAS No. 1465173-77-6](/img/structure/B1467545.png)
2-(シクロヘキサン-1-イルアミノ)ベンゾ[d]チアゾール
説明
“4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine” is a compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit inhibitory concentrations against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .科学的研究の応用
抗酸化剤としての用途
2-(シクロヘキサン-1-イルアミノ)ベンゾ[d]チアゾールを含むチアゾール誘導体は、その潜在的な抗酸化特性について研究されています。抗酸化剤は、癌や心臓病などの慢性疾患につながる可能性のある生物学的システムにおける酸化ストレスに対抗するために不可欠です。 チアゾール部分は、フリーラジカルを捕捉することが知られており、これにより酸化損傷が軽減されます .
鎮痛作用と抗炎症作用
この化合物は、鎮痛(痛みを和らげる)と抗炎症効果について研究されています。 チアゾール誘導体は、炎症性経路を調節することができ、関節炎やその他の炎症性疾患などの疾患に治療効果をもたらす可能性があります .
抗菌作用と抗真菌作用
2-(シクロヘキサン-1-イルアミノ)ベンゾ[d]チアゾール: は、新しい抗菌剤と抗真菌剤の開発のための足場となる可能性があります。 チアゾールは、さまざまな微生物と真菌株に対して有効性を示しており、抗生物質耐性が高まっている時代において非常に重要です .
抗ウイルス作用
チアゾール化合物の研究には、抗ウイルス剤としての使用も含まれています。 ウイルス感染に対する効果的な治療法が引き続き必要とされているため、この化合物は、潜在的に副作用が少ない新しい抗ウイルス薬の開発に貢献する可能性があります .
神経保護作用
神経変性疾患は、医療における大きな課題です。 チアゾール誘導体は、神経保護特性について研究されており、アルツハイマー病やパーキンソン病などの疾患の治療の進歩につながる可能性があります .
抗腫瘍作用と細胞毒性
チアゾール環は、多くの抗腫瘍薬によく見られます。 そのため、2-(シクロヘキサン-1-イルアミノ)ベンゾ[d]チアゾールは、その潜在的な抗腫瘍作用と細胞毒性について研究されており、癌治療研究の候補となる可能性があります .
降圧作用
チアゾールは、降圧作用と関連付けられており、この化合物は、高血圧やそれに関連する心臓血管疾患の管理に役立つ可能性があることを示唆しています .
抗精神病作用
統合失調症の潜在的な治療法など、チアゾール誘導体の精神医学的用途に関する研究が進行中です。 これらの化合物は、脳内の神経伝達物質系に影響を与える可能性があり、新しい治療の道を開きます .
作用機序
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
生化学分析
Biochemical Properties
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and thus affecting the inflammatory response . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, as seen with COX-1 and COX-2 . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of inflammatory mediators. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the arachidonic acid pathway by inhibiting COX enzymes, leading to a decrease in prostaglandin production . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and altering the levels of metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins and transporters, which facilitate its movement across cellular membranes and its targeting to specific organelles.
Subcellular Localization
The subcellular localization of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus may enhance its ability to influence gene expression, while its localization in the cytoplasm may facilitate its interactions with enzymes and other proteins involved in metabolic pathways.
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVMTPYEQJVFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)


![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)
![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)
![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)


